2-Chlorobenzonitrile
Overview
Description
2-Chlorobenzonitrile is a compound of interest due to its applications in chemical synthesis and its role as an intermediate in the manufacture of azo dyes, pharmaceuticals, and other chemicals. Its molecular structure and properties are studied using various spectroscopic and computational methods.
Synthesis Analysis
The synthesis of 2-Chlorobenzonitrile can involve ammoxidation processes. For instance, the ammoxidation of 2-chlorotoluene over vanadates and supported vanadates catalysts can yield 2-Chlorobenzonitrile with high efficiency. The process follows a Mars–van Krevelen type of redox mechanism, where the catalyst's reduction by ammonia and subsequent interactions lead to the formation of 2-Chlorobenzonitrile (Dwivedi et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzonitrile has been analyzed through density functional methods, revealing details about its geometry, vibrational frequencies, and bonding features. Studies have shown that hyper-conjugative interactions and charge delocalization significantly influence its stability. The UV and NBO analyses further confirm intra-molecular charge transfer within the molecule, highlighting its electronic properties (Krishnan et al., 2011).
Chemical Reactions and Properties
2-Chlorobenzonitrile participates in various chemical reactions, including cycloaddition and amination processes. These reactions are crucial for synthesizing more complex organic compounds. The reactivity of 2-Chlorobenzonitrile can be attributed to the presence of the chloro and cyano groups, which facilitate interactions with other molecules, leading to the formation of diverse chemical structures (Mei et al., 2006).
Physical Properties Analysis
Experimental studies on 2-Chlorobenzonitrile have investigated its physical and thermal properties, including its crystalline structure, surface area, and thermal behavior. These properties are essential for understanding its behavior in various chemical processes and applications. For instance, biofield treatments have shown to significantly alter the physical and thermal properties of 2-Chlorobenzonitrile, indicating potential avenues for modifying its characteristics for specific applications (Trivedi et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Chlorobenzonitrile, including its reactivity and interactions with other substances, are influenced by its molecular structure. Studies focusing on its vibrational spectroscopy, UV, and NBO analysis provide insights into its chemical behavior and potential applications in organic synthesis (Krishnan et al., 2011).
Scientific Research Applications
Application 1: Synthesis of 2-Chlorobenzonitrile from 2-Chlorotoluene via Ammoxidation
- Summary of the Application : 2-Chlorobenzonitrile is synthesized from 2-chlorotoluene via a process called ammoxidation. This process is a one-step selective synthesis .
- Methods of Application or Experimental Procedures : A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for the synthesis. The reaction took place in a fixed bed reactor at atmospheric pressure . The catalysts were characterized by various techniques such as BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD .
- Results or Outcomes : The characterization results revealed that the addition of V2O5 to Al2O3 amplified the crystallinity of alumina and also resulted in the formation of an interactive species i.e., AlVO4 . A 10 wt% V2O5/Al2O3 catalyst was found to be the best and the high selectivity for 2-Chlorobenzonitrile was presumably due to the formation of the isolated surface and polymeric tetrahedral vanadia species along with aluminum vanadate species .
Application 2: Precursor to 2-Amino-5-Nitrobenzonitrile
- Summary of the Application : 2-Chlorobenzonitrile is of commercial interest as a precursor to 2-amino-5-nitrobenzonitrile . This compound is a precursor to dyes .
Application 3: Catalytic Ammoxidation of 2-chlorotoluene
- Summary of the Application : The nanostructured CrVO4 has been used as a catalyst for the vapor phase ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile .
- Results or Outcomes : The monoclinic CrVO4 nanostructures exhibited excellent catalytic performance due to the proper distribution of V-O-Cr bond . This resulted in the efficient production of 2-chlorobenzonitrile from 2-chlorotoluene .
Safety And Hazards
properties
IUPAC Name |
2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQMJMIYICNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052593 | |
Record name | 2-Chlorobenzonitrile | |
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Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Slightly soluble in water; [MSDSonline] | |
Record name | 2-Chlorobenzonitrile | |
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Product Name |
2-Chlorobenzonitrile | |
CAS RN |
873-32-5, 61593-47-3 | |
Record name | 2-Chlorobenzonitrile | |
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Record name | Benzonitrile, 2-chloro- | |
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Record name | Benzonitrile, chloro- | |
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Record name | 2-Chlorobenzonitrile | |
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Record name | Benzonitrile, 2-chloro- | |
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Record name | 2-Chlorobenzonitrile | |
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Record name | 2-chlorobenzonitrile | |
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Record name | 2-Chlorobenzonitrile | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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